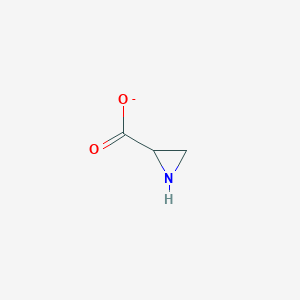

Aziridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4NO2- |

|---|---|

Molecular Weight |

86.07 g/mol |

IUPAC Name |

aziridine-2-carboxylate |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/p-1 |

InChI Key |

WBGBOXYJYPVLQJ-UHFFFAOYSA-M |

Canonical SMILES |

C1C(N1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity of Strained 3-Membered Nitrogen Heterocycles: A Technical Guide

Topic: Reactivity of Strained 3-Membered Nitrogen Heterocycles Content Type: In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of Aziridines (saturated) and 2H-Azirines (unsaturated), the smallest nitrogen-containing heterocycles.[1] For researchers and drug development professionals, these scaffolds represent high-energy intermediates where ring strain release serves as the thermodynamic driving force for complex bond-forming reactions.

While both systems share a 3-membered architecture, their reactivity profiles are orthogonal:

-

Aziridines function primarily as electrophiles susceptible to nucleophilic ring opening, offering a stereospecific gateway to 1,2-diamines and

-amino alcohols (key motifs in chemotherapeutics like Mitomycin C). -

2H-Azirines act as photochemical precursors to nitrile ylides (1,3-dipoles) or as highly reactive dienophiles, enabling the rapid assembly of 5-membered heterocycles (e.g., pyrroles, imidazoles) via cycloaddition.

Structural Fundamentals & Strain Energy

The reactivity of these heterocycles is dictated by their immense ring strain, which combines Baeyer strain (angle distortion) and torsional strain (eclipsing interactions).

Comparative Strain Energy Profile

| Feature | Aziridine (Saturated) | 2H-Azirine (Unsaturated) | Implications for Reactivity |

| Ring Strain Energy (RSE) | ~26–27 kcal/mol | ~44–50 kcal/mol | 2H-Azirines are significantly more reactive and often require in-situ generation. |

| Hybridization | N: | N: | Aziridine N is nucleophilic; Azirine C=N is electrophilic. |

| Bond Angles | ~60° (compressed from 109.5°) | ~60° (compressed from 120°) | Extreme angle compression in 2H-azirines drives C-C bond cleavage. |

| Dominant Pathway | Nucleophilic Ring Opening ( | Electrocyclic Ring Opening / Cycloaddition | Aziridines act as alkylating agents; Azirines act as 1,3-dipole precursors. |

Aziridines: Reactivity & Regiocontrol

The utility of aziridines in medicinal chemistry lies in their predictable regioselective ring opening .[2] The site of nucleophilic attack is switchable based on the reaction conditions (charge state of the nitrogen).

Mechanistic Paradigm: Steric vs. Electronic Control

-

Basic/Neutral Conditions (Kinetic/Steric Control): The nitrogen remains unprotonated. Nucleophiles attack the less substituted carbon via a classic

mechanism to minimize steric hindrance. -

Acidic Conditions (Thermodynamic/Electronic Control): Protonation or Lewis Acid complexation forms an activated aziridinium ion . The C-N bond weakens, and positive charge density builds up on the carbon capable of best stabilizing it (the more substituted carbon). Nucleophilic attack occurs here, resembling an

-like transition state within an

Visualization: Regioselectivity Switch

Caption: Divergent regioselectivity in aziridine ring opening driven by N-activation state.

Protocol: Iron-Catalyzed Ring Opening with Amines

This protocol utilizes a mild Lewis Acid catalyst to open sensitive aziridines with high regiocontrol, avoiding harsh Brønsted acids.

Reagents:

-

Substrate: meso-N-Aryl aziridine (1.0 equiv)

-

Nucleophile: Aniline or secondary amine (1.2 equiv)

-

Catalyst:

(5 mol%) + -

Solvent:

(0.2 M)

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried Schlenk tube under argon, combine

and -

Addition: Add the amine nucleophile followed by the aziridine substrate.

-

Reaction: Stir at RT for 1–4 hours. Monitor consumption of aziridine by TLC (typically 30% EtOAc/Hexanes).

-

Workup: Filter the mixture through a short pad of Celite to remove silver salts and iron residues. Wash with

.[3] -

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Expected Yield: 85–99% of the 1,2-diamine.

2H-Azirines: Photochemistry & Cycloadditions

2H-Azirines are chemically distinct due to the internal

Mechanistic Paradigm: The "Photoclick" Pathway

Upon UV irradiation (typically <300 nm, though recent advances use visible light with sensitizers), the ring strain causes homolytic or heterolytic cleavage of the C-C bond (the weakest bond). This generates a Nitrile Ylide intermediate (linear geometry). This species is a potent 1,3-dipole that reacts rapidly with dipolarophiles (alkenes, alkynes, aldehydes) to form 5-membered heterocycles.

Visualization: Photochemical Rearrangement

Caption: Photochemical generation of nitrile ylides from 2H-azirines and subsequent trapping.

Protocol: Photochemical Synthesis of Pyrrolines

This method demonstrates the "trapping" of the transient nitrile ylide.

Reagents:

-

Substrate: 3-Phenyl-2H-azirine (1.0 equiv)

-

Dipolarophile: Methyl acrylate (Electron-deficient alkene, 5.0 equiv)

-

Solvent: Benzene or Acetonitrile (degassed)

Step-by-Step Methodology:

-

Preparation: Dissolve the 2H-azirine (0.5 mmol) and methyl acrylate (2.5 mmol) in 10 mL of anhydrous, degassed benzene. Note: Oxygen can quench the excited state or oxidize the ylide, so thorough degassing is critical.

-

Irradiation: Place the solution in a quartz or Pyrex vessel (depending on wavelength required). Irradiate with a high-pressure mercury lamp (>300 nm filter) at RT.

-

Monitoring: Monitor by NMR or TLC. The reaction is typically fast (30 min – 2 hrs). The characteristic

stretch of the azirine (~1740 -

Workup: Evaporate the solvent and excess dipolarophile under reduced pressure.

-

Purification: Purify the residue by flash chromatography to isolate the

-pyrroline.

References

-

BenchChem. (2025). A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines. Retrieved from

-

Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines.[4][5] Organic & Biomolecular Chemistry. Retrieved from

-

Alves, M. J., & Costa, F. T. (2006). 2H-Azirines as electrophiles.[1][6] Arkivoc. Retrieved from

-

Marti, A., Richter, L., & Schneider, C. (2011).[3] Iron-Catalyzed Ring-Opening of meso-Aziridines with Amines. Synlett. Retrieved from

-

Gilchrist, T. L. (1987). Heterocyclic Chemistry. (Standard text referencing strain energies and basic reactivity patterns).[7][8]

- Padwa, A. (1977). Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews.

-

Inorganic Chemistry. (2022).[9][10] Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron-Catalyzed Ring-Opening of meso-Aziridines with Amines [organic-chemistry.org]

- 4. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereochemical Dichotomy of Cis- and Trans-Aziridine-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aziridine-2-carboxylates are synthetically versatile, three-membered nitrogen-containing heterocycles that serve as pivotal building blocks in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine nucleus dictates their reactivity, while the stereochemical relationship—cis or trans—between the carboxylate group and the C3-substituent profoundly influences their synthesis, stability, reactivity, and biological applications. This guide provides an in-depth technical analysis of the core differences between cis- and trans-aziridine-2-carboxylates, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Decisive Role of Stereochemistry

The spatial arrangement of substituents on the aziridine ring is not a trivial detail; it is a fundamental determinant of the molecule's properties. The cis and trans configurations lead to distinct differences in:

-

Thermodynamic Stability: Trans isomers are generally more stable due to reduced steric hindrance between substituents, which reside on opposite faces of the ring. Cis isomers, with substituents on the same face, experience greater steric repulsion.

-

Reaction Kinetics and Pathways: The stereochemistry governs the trajectory of nucleophilic attack in ring-opening reactions, leading to different regio- and stereochemical outcomes.[1][2][3] This predictability is crucial for designing synthetic routes to complex target molecules.

-

Spectroscopic Signatures: The relative orientation of substituents results in characteristic differences in NMR spectra, particularly in the coupling constants of the ring protons, allowing for unambiguous stereochemical assignment.

-

Biological Activity: The precise 3D arrangement of functional groups is often critical for molecular recognition and binding to biological targets, making stereochemical control a key aspect of drug design.

Stereoselective Synthesis: Mastering the Isomeric Forms

The ability to selectively synthesize either the cis or trans isomer is paramount for their effective utilization.

Synthesis of trans-Aziridine-2-carboxylates

The synthesis of the thermodynamically favored trans isomers is often more straightforward. A common and robust method is the Gabriel-Cromwell type cyclization of halogenated substrates.[4]

Protocol: Synthesis of Ethyl trans-3-phenyl-1-tosylaziridine-2-carboxylate

This one-pot process involves the aminohalogenation of an α,β-unsaturated ester followed by base-induced cyclization.

-

Aminohalogenation: To a solution of ethyl cinnamate (1.0 eq) in a suitable solvent like acetonitrile, add N,N-dichloro-p-toluenesulfonamide (TsNCl₂) (1.1 eq). The reaction is typically stirred at room temperature until the starting material is consumed.

-

Cyclization: Without isolation of the intermediate, a base such as potassium carbonate (K₂CO₃) (2.0 eq) is added to the reaction mixture. The resulting slurry is stirred vigorously at room temperature or with gentle heating to promote the intramolecular cyclization.

-

Work-up and Purification: After completion, the reaction is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure trans-aziridine.

Causality of Stereoselectivity: The initial aminohalogenation proceeds via an anti-addition to the double bond. The subsequent base-promoted cyclization occurs through an SN2 mechanism with inversion of configuration at one of the stereocenters, leading to the overall formation of the trans product.

Synthesis of cis-Aziridine-2-carboxylates

The synthesis of the less stable cis isomers often requires kinetically controlled conditions or the use of chiral auxiliaries. The Wulff aziridination reaction , which utilizes diazo compounds and a chiral catalyst, is a powerful method for accessing cis-aziridines with high diastereoselectivity.[5]

Protocol: Catalytic Asymmetric Synthesis of Ethyl cis-3-aryl-1-Boc-aziridine-2-carboxylate

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral BOROX catalyst is prepared in situ or a pre-formed catalyst is dissolved in an appropriate solvent (e.g., toluene).

-

Reaction Setup: To the catalyst solution at the specified temperature (often low temperatures like -78 °C to 0 °C), add the N-Boc imine (1.0 eq) derived from the corresponding aldehyde and amine.

-

Diazo Addition: Ethyl diazoacetate (1.1 eq) is then added slowly via syringe pump over several hours to control the reaction rate and minimize side reactions.

-

Quenching and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The high selectivity for the cis isomer is a hallmark of this catalytic system.[6]

Causality of Stereoselectivity: The chiral catalyst creates a specific steric environment that directs the approach of the diazo compound to the imine, favoring the formation of the cis product. The reaction proceeds through a metal-carbene intermediate, and the stereochemical outcome is determined during the irreversible C-C bond-forming step.

Differentiating the Isomers: Spectroscopic and Conformational Analysis

Unambiguous characterization of cis and trans isomers is critical. NMR spectroscopy provides the most definitive evidence.

| Spectroscopic Parameter | cis-Isomer | trans-Isomer | Rationale |

| ³J(H2, H3) Coupling Constant | ~5-9 Hz | ~2-5 Hz | Based on the Karplus relationship, the dihedral angle between the vicinal protons in the cis isomer is smaller, resulting in a larger coupling constant.[7][8][9] |

| ¹H NMR Chemical Shifts | Ring protons often resonate at slightly different frequencies due to anisotropic effects from the substituents. | Ring protons often resonate at slightly different frequencies due to anisotropic effects from the substituents. | The proximity and orientation of the substituents influence the local magnetic environment of the ring protons. |

Table 1. Key ¹H NMR Spectroscopic Differentiators for cis- and trans-Aziridine-2-carboxylates.

Conformational Insights:

-

trans-Isomers: Exhibit a more flattened ring conformation to minimize steric interactions.

-

cis-Isomers: Adopt a more puckered conformation to alleviate the eclipsing strain between the same-face substituents.

These conformational preferences can be further elucidated through computational modeling and X-ray crystallography.[10]

Reactivity: The Impact of Stereochemistry on Ring-Opening Reactions

The stereochemical arrangement of the substituents has a profound impact on the regioselectivity of nucleophilic ring-opening reactions, a cornerstone of aziridine chemistry.[11][12][13]

Nucleophilic Ring Opening

-

trans-Aziridine-2-carboxylates: Nucleophilic attack predominantly occurs at the C3 position.[2] This is due to a combination of steric and electronic factors. The nucleophile attacks from the less hindered face, and the reaction often proceeds via an SN2 mechanism, resulting in inversion of configuration at the C3 center. This regioselectivity makes trans-aziridines excellent precursors for α-amino acids.

-

cis-Aziridine-2-carboxylates: The regioselectivity of ring-opening is more nuanced and can be influenced by the nature of the nucleophile and the substituents on the aziridine ring. While attack at C3 is common, attack at the C2 position, leading to β-amino acid derivatives, can also occur.[6] The increased steric hindrance on one face of the ring can direct the nucleophile to the more accessible carbon.

Experimental Workflow: Regioselective Ring Opening

Caption: A diagram illustrating the differing regioselectivity of nucleophilic attack on cis- and trans-aziridine-2-carboxylates.

Applications in Medicinal Chemistry and Organic Synthesis

The distinct synthetic utility of cis- and trans-aziridine-2-carboxylates makes them invaluable in the synthesis of complex, biologically active molecules.[14][15]

-

trans-Isomers: Their predictable ring-opening at C3 makes them ideal precursors for a wide range of α-amino acids with diverse β-substituents. These are found in numerous natural products and pharmaceuticals.

-

cis-Isomers: The ability to access both α- and β-amino acid derivatives from cis-aziridines provides greater synthetic flexibility. They are also used in the synthesis of constrained peptides and as chiral ligands in asymmetric catalysis.[16]

Logical Relationship: From Stereoselective Synthesis to Application

Caption: A flowchart depicting the progression from starting materials through stereoselective synthesis to final applications.

Conclusion

The stereochemical dichotomy of cis- and trans-aziridine-2-carboxylates is a defining feature that governs their chemical and biological properties. A comprehensive understanding of their synthesis, characterization, and reactivity is essential for leveraging their full potential in organic synthesis and drug discovery. The ability to selectively access and manipulate these isomers provides a powerful toolkit for the construction of complex nitrogen-containing molecules with tailored functions. As synthetic methodologies continue to advance, the importance of these versatile building blocks is poised to grow, enabling the creation of novel therapeutics and materials.

References

-

ChemRxiv. (n.d.). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]

- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, Vol. 85, No. 12.

- Atkinson, R. S., Fawcett, J., Russell, D. R., & Tughan, G. (1987). Conformational analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines. J. Chem. Soc., Chem. Commun., 458-459.

- (n.d.). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters.

- (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.

- Atkinson, R. S., Fawcett, J., Russell, D. R., & Tughan, G. (n.d.). Conformational Analysis of N-[3,4-Di hydro-4-oxoquinazolin-3-yl]aziridines. RSC Publishing.

- (n.d.).

- McCoull, W., & Davis, F. A. (n.d.).

- Alves, M. J., et al. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. PMC.

- Wulff, W. D., et al. (2014).

- (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.

- (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)

- (2010). Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.

- (n.d.).

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- (n.d.). Ring opening of aziridine 2-carboxylate 5 via indole 4.

- (n.d.).

- (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra....

- (n.d.).

- (n.d.). NMR Coupling Constants.

- (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.

- (n.d.).

- (n.d.). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. The Royal Society of Chemistry.

- (n.d.). Recent advances in the application of contiguously functionalized aziridines for the syntheses of pharmaceutical precursors via. SSRN.

Sources

- 1. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 4. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Conformational analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of N-H vs. N-Activated Aziridine-2-Carboxylates

Abstract

Aziridine-2-carboxylates are pivotal three-membered heterocyclic scaffolds in modern organic synthesis, serving as versatile precursors to a wide array of nitrogen-containing molecules, including non-natural α- and β-amino acids.[1][2] Their utility, however, is intrinsically linked to the nature of the nitrogen substituent, which dictates the stability and reactivity of the strained ring. This technical guide provides an in-depth analysis of the stability profiles of N-H (unsubstituted) aziridine-2-carboxylates versus their N-activated counterparts. We will explore the fundamental principles governing their stability, detail the causal mechanisms behind their divergent reactivity, present comparative data, and provide robust experimental protocols for their synthesis and stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize these powerful synthetic intermediates.

The Aziridine-2-Carboxylate Core: A Tale of Two Stabilities

The aziridine ring, a nitrogen-containing analogue of cyclopropane, is characterized by significant ring strain (26-27 kcal/mol), which renders it susceptible to nucleophilic ring-opening reactions.[1] This inherent reactivity is the very source of its synthetic power. However, the stability of the aziridine ring, and thus its handling and synthetic utility, is profoundly influenced by the substituent on the ring nitrogen.

-

N-H Aziridine-2-Carboxylates: These are the parent compounds, possessing a free N-H bond. While synthetically desirable for direct access to primary amine functionalities, they are notoriously unstable and prone to decomposition pathways such as polymerization.[3] Their handling often requires low temperatures or in situ generation.

-

N-Activated Aziridine-2-Carboxylates: In this class, the nitrogen atom is substituted with an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl, Ts), acyl (e.g., benzoyl, Bz), or carbamate (e.g., Boc, Cbz) group.[1] These activating groups dramatically alter the electronic properties of the ring, enhancing stability and modulating reactivity for controlled synthetic transformations.

The fundamental difference lies in the electron density on the nitrogen atom. The N-H aziridine nitrogen is relatively electron-rich and basic, which can facilitate self-reaction. In contrast, an N-activating group withdraws electron density, making the nitrogen lone pair less available and the ring more resistant to undesired side reactions.

The Challenge of N-H this compound Stability

Unprotected N-H aziridines, while seemingly simple, present significant stability challenges. Their basic nitrogen atom can act as a nucleophile, initiating ring-opening of another aziridine molecule, leading to oligomerization or polymerization. This process is often acid-catalyzed, meaning trace acidic impurities can accelerate decomposition.

While some N-H aziridine aldehydes have been found to be surprisingly stable, existing as dimers, many simple N-H aziridine-2-carboxylates are difficult to isolate and store.[4] Recent advances have shown that some N-H aziridine-2-carboxylates can be bench-stable, offering a more direct and versatile building block, but this is highly structure-dependent.[5]

Decomposition Pathway of N-H Aziridines

Caption: Proposed polymerization pathway for N-H aziridines.

N-Activation: A Strategy for Enhanced Stability and Control

The introduction of an electron-withdrawing N-activating group is the most common and effective strategy to stabilize the aziridine ring. These groups function by delocalizing the nitrogen lone pair, thereby reducing its nucleophilicity and basicity. This electronic effect has two major consequences:

-

Inhibition of Polymerization: By making the nitrogen less nucleophilic, the self-initiated ring-opening cascade is suppressed.

-

Activation towards External Nucleophiles: While stabilizing the ring against self-destruction, the electron-withdrawing nature of the activating group makes the ring carbons more electrophilic and thus more susceptible to attack by external nucleophiles, which is the desired reaction pathway in synthesis.[1]

Aziridines with N-activating groups like tosyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc) react more rapidly and predictably with nucleophiles than their N-unsubstituted counterparts.[1]

General Structures of N-H vs. N-Activated Aziridines

Caption: Comparison of N-H and N-Activated this compound structures.

Comparative Stability and Reactivity Profile

The choice between using an N-H or an N-activated this compound is dictated by the specific requirements of the synthetic route. The following table summarizes the key differences:

| Feature | N-H this compound | N-Activated this compound |

| Stability | Generally low; prone to polymerization.[3] | High; often isolable, crystalline solids. |

| Handling | Often requires low temperatures, inert atmosphere, or in situ generation. | Generally bench-stable and easier to handle. |

| Nitrogen Basicity | Relatively high (pKa of conjugate acid ~7.9).[6] | Significantly reduced. |

| Reactivity | Can be sluggish with external nucleophiles unless activated (e.g., by protonation). | Highly reactive towards a broad range of nucleophiles.[1][7] |

| Regioselectivity | Ring-opening can be less predictable. | Generally high and predictable, influenced by the activating group and substrate.[7] |

| Synthetic Utility | Direct route to primary amines. | Precursor to protected amines; requires a subsequent deprotection step. |

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are representative, step-by-step methodologies for the synthesis of an N-H and an N-activated aziridine, followed by a general protocol for monitoring stability.

Protocol 5.1: Synthesis of Ethyl (2R,3R)-1-Tosyl-3-phenylthis compound (N-Activated)

This protocol is adapted from established methods for the aziridination of olefins.

Materials:

-

Ethyl cinnamate

-

Chloramine-T trihydrate

-

Acetonitrile (anhydrous)

-

Catalyst (e.g., a chiral phase-transfer catalyst for asymmetric synthesis, or an achiral one for racemic synthesis)

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethyl cinnamate (1.0 eq) in acetonitrile, add Chloramine-T trihydrate (1.5 eq) and the chosen catalyst (0.05 eq).

-

Heat the reaction mixture to 40-50 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tosyl aziridine.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The coupling constant between the two aziridine protons (C2-H and C3-H) can confirm the trans stereochemistry.

Protocol 5.2: Synthesis and In Situ Use of Ethyl 3-phenylthis compound (N-H)

N-H aziridines are often prepared by the deprotection of a labile N-activated precursor. The N-nosyl (Ns) group is particularly useful as it can be removed under mild conditions.

Materials:

-

Ethyl (2R,3R)-1-(4-nitrophenylsulfonyl)-3-phenylthis compound (N-Ns aziridine)

-

Thiophenol

-

Potassium carbonate

-

Acetonitrile (anhydrous)

-

Nucleophile for subsequent reaction (e.g., benzylamine)

Procedure:

-

Dissolve the N-Ns protected aziridine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

-

Add potassium carbonate (3.0 eq) and thiophenol (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material.

-

Crucially, do not attempt to isolate the N-H aziridine. Once the deprotection is complete (as indicated by TLC), add the desired nucleophile (e.g., benzylamine, 1.2 eq) directly to the reaction mixture.

-

Allow the ring-opening reaction to proceed, monitoring by TLC or LC-MS.

-

Work up the reaction as appropriate for the final ring-opened product.

-

Validation: The success of the in situ generation is validated by the successful formation and characterization of the final, desired product.

Protocol 5.3: Comparative Stability Assessment by ¹H NMR Monitoring

This protocol provides a method to directly compare the stability of an N-H aziridine versus an N-activated aziridine in solution.

Workflow for NMR Stability Study

Caption: Workflow for monitoring aziridine stability via ¹H NMR spectroscopy.

Procedure:

-

Prepare two separate NMR tubes.

-

In Tube A, dissolve a precisely weighed amount of the N-activated aziridine and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

-

In Tube B, generate the N-H aziridine in situ as described in Protocol 5.2. After deprotection, filter the solution quickly through a small plug of Celite directly into an NMR tube containing the same internal standard.

-

Acquire an initial ¹H NMR spectrum (t=0) for both tubes.

-

Leave both tubes at a constant temperature (e.g., 25 °C) and acquire subsequent spectra at regular intervals (e.g., 1h, 4h, 12h, 24h).[8]

-

For each spectrum, calculate the concentration of the aziridine by comparing the integration of a characteristic aziridine proton signal to the integration of the internal standard signal.

-

Plot the concentration of the aziridine as a function of time for both samples. The N-H aziridine is expected to show a significantly faster rate of decomposition compared to the N-activated analogue.

Implications for Drug Development and Synthesis

The stability of aziridine-2-carboxylates is not merely an academic concern; it has profound implications for process chemistry and drug development.

-

Process Safety and Scalability: Unstable intermediates like N-H aziridines can pose safety risks on a large scale due to potential exothermic polymerization. N-activated aziridines are generally more robust, allowing for safer and more controlled process scale-up.

-

Synthetic Strategy: The choice of N-substituent dictates the synthetic strategy. Routes involving N-activated aziridines require additional protection/deprotection steps, which adds to the step count but ensures stability and controlled reactivity.[9] The development of more stable N-H aziridines or efficient in situ protocols can lead to more convergent and atom-economical syntheses.[5]

-

Access to Diverse Scaffolds: The predictable regioselectivity of ring-opening reactions of N-activated aziridines allows for the reliable synthesis of complex chiral amines, which are core components of many pharmaceutical agents.[10][11][12] For instance, the regioselective opening of N-protected aziridine-2-carboxylates is a key strategy for accessing both α- and β-amino acid derivatives, crucial building blocks in peptide and natural product synthesis.[13]

Conclusion

The stability of aziridine-2-carboxylates is a critical parameter governed by the nature of the nitrogen substituent. While N-H aziridines offer the most direct route to primary amine products, their inherent instability often necessitates the use of N-activated derivatives. These activated compounds, featuring electron-withdrawing groups, provide a powerful platform for controlled, predictable, and safe synthetic transformations. By understanding the causal factors behind their stability and employing robust experimental protocols, researchers can effectively harness the synthetic potential of both classes of these valuable intermediates in the pursuit of novel therapeutics and complex molecular architectures.

References

-

Abe, H. (2021). A previously unknown aziridination pathway from l-valine. Nature Catalysis, 4, 734-742. [Link]

-

Alonso, D. A., & Andersson, P. G. (1998). Removal of N-sulfonyl groups by sonication in the presence of magnesium. The Journal of Organic Chemistry, 63(25), 9455–9456. [Link]

-

Bergman, S. D., & Toste, F. D. (2012). Anionic Polymerization of N-Sulfonylaziridines. Journal of the American Chemical Society, 134(32), 13258–13261. [Link]

-

Głowacka, I. E., Trocha, A., Wróblewski, A. E., & Piotrowska, D. G. (2019). N-(1-Phenylethyl)this compound esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1860–1912. [Link]

-

Hili, R. (2009). Synthetic Applications of N-H Aziridine Containing Compounds. McMaster University. [Link]

-

Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2837-2877. [Link]

-

Jat, J. L., et al. (2018). Direct Stereospecific Synthesis of Unprotected N−H and N−Me Aziridines from Olefins. Science, 362(6410), 61-65. [Link]

-

Koenigs, R. M. (2022). Photochemical aziridination with iminoiodinane reagents. Angewandte Chemie International Edition, 61(15), e202116345. [Link]

-

Li, G., & Sharpless, K. B. (1996). Catalytic Asymmetric Aziridination of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454. [Link]

-

Tanner, D. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 567-583. [Link]

-

Tanner, D., & Somfai, P. (1987). Synthesis and reactions of aziridine-2-carboxylic esters. Tetrahedron, 43(20), 4395-4406. [Link]

-

Tokuyama, H., & Fukuyama, T. (2003). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols. Organic & Biomolecular Chemistry, 1(1), 23-32. [Link]

-

Van Vliet, K., et al. (2021). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Watson, I. D. G., et al. (2007). Umbrella motion in aziridines: use of simple chemical inputs to reversibly control the rate of pyramidal inversion. Chemical Communications, (37), 3849-3851. [Link]

-

Wikipedia contributors. (2023, December 19). Aziridine. In Wikipedia, The Free Encyclopedia. [Link]

-

Yudin, A. K. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Toronto. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Monitoring Reactions by NMR. [Link]

-

Lee, S., & Ha, H. J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Aziridines - Wikipedia [en.wikipedia.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(1-Phenylethyl)this compound esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - N-(1-Phenylethyl)this compound esters in the synthesis of biologically relevant compounds [beilstein-journals.org]

- 13. Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Derivatives of Methyl Aziridine-2-carboxylate

Introduction: The Enduring Potential of a Strained Ring System

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of modern synthetic and medicinal chemistry.[1] Its inherent ring strain, estimated at 26-27 kcal/mol, renders it susceptible to a variety of ring-opening reactions, making it a versatile synthetic intermediate.[1] When functionalized with a carboxylate group at the 2-position, the resulting methyl aziridine-2-carboxylate scaffold gives rise to a class of compounds with significant and diverse biological activities.[2] These derivatives have emerged as promising candidates in drug discovery, demonstrating potent anticancer, antiparasitic, and antimicrobial properties.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of common derivatives of methyl this compound, tailored for researchers, scientists, and drug development professionals.

I. Synthetic Strategies for Accessing Methyl this compound Derivatives

The construction of the this compound core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the activating group on the nitrogen atom.

A. From Amino Alcohols

A conceptually straightforward synthesis involves the intramolecular cyclization of 1,2-amino alcohols.[1] By converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), subsequent intramolecular nucleophilic attack by the amine nitrogen furnishes the aziridine ring. This reaction is typically stereospecific.[1]

B. The Gabriel-Cromwell Reaction

This method utilizes the reaction of haloamines to construct the aziridine ring. For instance, N-Ts-3-arylaziridinecarboxylates can be synthesized in good to excellent yields by treating alkyl cinnamate-derived haloamines with a base like potassium carbonate.[1]

C. Aziridination of Alkenes

The direct addition of a nitrene or nitrene equivalent to an alkene is a powerful method for aziridine synthesis. The Evans aziridination, which employs a nitrene precursor like PhI=NTs in the presence of a copper catalyst, is a classic example used for producing 3-aryl aziridine-2-carboxylic acid derivatives from cinnamates.[3]

D. From 2H-Azirines

2H-Azirine-2-carboxylates, the smallest unsaturated nitrogen heterocycles, are valuable precursors for a variety of chiral aziridine derivatives.[4][5] They can be prepared in enantiomerically pure form through methods like the base-induced elimination of sulfenic acid from N-sulfinylaziridine 2-carboxylate esters.[5] The strained C=N bond in 2H-azirines is highly reactive towards nucleophilic addition, leading to the formation of functionalized aziridines.[6][7]

A visual representation of the general synthetic approaches is provided below:

Figure 1: Key synthetic routes to methyl this compound derivatives.

II. The Reactivity Landscape: Ring-Opening Reactions

The synthetic utility of methyl this compound derivatives is largely defined by their susceptibility to nucleophilic ring-opening reactions. The regioselectivity of this process—attack at the C2 or C3 position—is influenced by several factors, including the nature of the N-substituent, the substituents on the aziridine ring, and the incoming nucleophile.[8]

A. N-Activation and Regioselectivity

Aziridines with an electron-withdrawing group (EWG) on the nitrogen atom, such as tosyl (Ts), benzyloxycarbonyl (Cbz), or Boc, are "activated" and react more readily with nucleophiles than their N-alkylated or N-unsubstituted counterparts.[1] In many cases, heteroatom nucleophiles preferentially attack the β-carbon (C3), leading to the formation of α-amino acid derivatives.[1] Conversely, carbon nucleophiles can exhibit less predictable regioselectivity.[1]

B. Reductive Ring Opening

The reductive ring opening of aziridine-2-carboxylates, for instance with samarium diiodide, can be controlled to achieve selective C–N bond cleavage, yielding valuable β-amino esters.[9] The competition between C–N and C–C bond cleavage is dependent on the N-activating group and the stereochemistry of the substituents.[9]

C. Alkylative Ring Opening

Activation of the aziridine nitrogen through alkylation forms a more reactive aziridinium ion. This intermediate can then be opened by an external nucleophile, providing a route to N-alkylated amine-containing molecules.[10]

The regiochemical outcomes of nucleophilic attack are summarized in the following diagram:

Figure 2: Regioselectivity in the nucleophilic ring-opening of aziridine-2-carboxylates.

III. Applications in Drug Development and Medicinal Chemistry

The unique structural and reactive properties of methyl this compound derivatives make them valuable scaffolds in the development of novel therapeutics.[2][11]

A. Anticancer Activity

A significant area of research has been the investigation of this compound derivatives as anticancer agents. One of their primary mechanisms of action is the inhibition of Protein Disulfide Isomerase (PDI).[2] PDI is a critical enzyme in the endoplasmic reticulum responsible for proper protein folding.[2] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on PDI, making them susceptible to its inhibition.[2] Certain aromatic sulphonamides of aziridine-2-carboxylic acid derivatives have been identified as novel inhibitors of PDI isoenzymes PDIA1 and PDIA3.[12]

B. Antiparasitic and Antimicrobial Properties

Functionalized this compound derivatives, especially aziridine-2,3-dicarboxylates, have shown potent activity against parasites like Leishmania.[2] Their molecular targets are believed to be cysteine proteases, such as cathepsin B-like enzymes, which are essential for the parasite's survival.[2] The inherent reactivity of the aziridine ring also contributes to their antimicrobial properties, likely through the alkylation of essential bacterial biomolecules.[2] Additionally, aziridine-containing dipeptides and depsipeptides have demonstrated antibacterial activity against ESKAPE pathogens.[4]

C. As Chiral Building Blocks

Enantiomerically pure aziridine-2-carboxylates are highly valuable as chiral building blocks in the synthesis of complex, biologically active molecules.[13][14] They serve as precursors for various amino acids and amino alcohols.[15] For example, methyl (S)-(-)-N-Z-aziridine-2-carboxylate is used in the total synthesis of α-C-mannosyltryptophan.[13] The ability to perform asymmetric syntheses of these compounds, for instance, through the kinetic resolution of 2H-azirines, further enhances their utility.[14][16]

D. PET Imaging Agents

The ring-opening of activated aziridine-2-carboxylates with [18F]fluoride has been explored for the synthesis of α-[18F]fluoro-β-alanine and β-[18F]fluoroalanine.[17] This demonstrates their potential in developing novel radiotracers for Positron Emission Tomography (PET) imaging. The regioselectivity of the fluoride attack is a critical factor in these radiosyntheses.[17]

A summary of the key therapeutic applications is presented below:

| Therapeutic Area | Mechanism of Action / Application | Key Derivative Types |

| Oncology | Inhibition of Protein Disulfide Isomerase (PDI)[2][12] | Aromatic sulphonamides of aziridine-2-carboxylic acid[12] |

| Infectious Diseases | Inhibition of parasitic cysteine proteases[2]; Alkylation of bacterial biomolecules[2] | Aziridine-2,3-dicarboxylates[2]; Aziridine-containing depsipeptides[4] |

| Synthetic Chemistry | Chiral building blocks for complex molecules[13][14] | Enantiomerically pure N-protected aziridine-2-carboxylates[13] |

| Medical Imaging | Precursors for [18F]-labeled PET tracers[17] | Activated aziridine-2-carboxylates[17] |

IV. Experimental Protocols: A Representative Synthesis

Synthesis of Methyl (R)-1-tritylthis compound

This protocol is adapted from a literature procedure for the synthesis of a protected this compound.[15]

Materials:

-

Methyl (R)-2-amino-3-hydroxypropanoate (L-serine methyl ester hydrochloride)

-

Triethylamine (Et3N)

-

Trityl chloride (TrCl)

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Protection of the Amine: To a solution of L-serine methyl ester hydrochloride in anhydrous THF, add 2.2 equivalents of triethylamine. Cool the mixture in an ice bath and slowly add 1.0 equivalent of trityl chloride. Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-tritylated amino alcohol.

-

Mesylation and Cyclization: Dissolve the purified N-trityl amino alcohol in anhydrous THF and cool to 0 °C. Add 2.2 equivalents of triethylamine followed by the dropwise addition of 1.01 equivalents of methanesulfonyl chloride.[15]

-

Ring Closure: Stir the reaction mixture at room temperature for 30 minutes to facilitate the in-situ mesylation and subsequent intramolecular cyclization to form the aziridine ring.[15]

-

Final Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting methyl (R)-1-tritylthis compound by flash column chromatography.

Conclusion: A Scaffold of Continuing Importance

Functionalized methyl this compound derivatives remain a vibrant and fruitful area of chemical research. Their synthetic accessibility and the diverse reactivity of the strained aziridine ring provide a robust platform for the exploration of novel chemical space.[2] From their role as inhibitors of critical cellular enzymes to their utility as chiral synthons for complex natural products, these compounds continue to offer exciting opportunities for the development of new therapeutics and research tools. Further investigation into their detailed mechanisms of action and in vivo efficacy is essential to fully realize their therapeutic potential.[2]

References

- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96 104597-98-0 - Sigma-Aldrich. (URL: )

- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxyl

- The Rising Therapeutic Potential of Functionalized this compound Derivatives: A Technical Guide - Benchchem. (URL: )

- 2H-Azirines in medicinal chemistry | Request PDF - ResearchG

- Methyl this compound (stabilized with HQ) - Chem-Impex. (URL: )

- Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters - ACS Public

- β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates | The Journal of Organic Chemistry - ACS Public

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (URL: )

- AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION Tsutomu Ishikawa* Graduate School of Pharma - LOCKSS: Serve Content. (URL: )

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines - ChemRxiv. (URL: )

- ChemInform Abstract: Synthesis and Reactivity of 2-(Carboxymethyl)

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - Semantic Scholar. (URL: )

- Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines - ResearchG

- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. (URL: )

- Alkylative Aziridine Ring-Opening Reactions - Semantic Scholar. (URL: )

- 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)

- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - Taylor & Francis. (URL: )

- Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC. (URL: )

- Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study - MDPI. (URL: )

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

- 12. tandfonline.com [tandfonline.com]

- 13. (S)-(-)-N-Z-氮杂环丙烷-2-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

The Aziridine-2-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aziridine-2-carboxylic acid core, a strained three-membered nitrogen heterocycle, represents a fascinating and highly reactive scaffold that has garnered significant attention in medicinal chemistry. Its inherent ring strain translates to a unique electrophilic character, making it a potent warhead for covalent modification of biological targets. This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of aziridine-2-carboxylic acid, delving into their anticancer, antimicrobial, and enzyme inhibitory properties. We will explore the underlying mechanisms of action, highlight key structure-activity relationships, and present experimental protocols for the synthesis and biological evaluation of these promising compounds. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The Aziridine-2-Carboxylic Acid Moiety: A Foundation of Reactivity and Specificity

The defining feature of aziridines is their three-membered ring structure, which results in significant ring strain and renders them susceptible to nucleophilic ring-opening reactions.[1][2] This inherent reactivity is the cornerstone of their biological activity, allowing them to act as alkylating agents that form covalent bonds with nucleophilic residues in biomolecules such as proteins and nucleic acids.[3][4] The presence of a carboxylic acid group at the 2-position further modulates the reactivity and provides a handle for synthetic diversification, enabling the creation of a wide array of derivatives with tailored biological profiles.

Electron-withdrawing substituents on the aziridine nitrogen can decrease the electron density on the ring atoms, leading to a lower reactivity towards nucleic acids and an increased selectivity for softer nucleophiles like the thiolate anions of cysteine residues.[3] This targeted reactivity is a key principle in the design of specific enzyme inhibitors and other targeted therapies.

Natural Occurrence: Nature's Blueprint for Bioactivity

The aziridine-2-carboxylic acid scaffold is not merely a synthetic curiosity but is also found in a number of natural products with potent biological activities. Notable examples include:

-

Azirinomycin: An antibiotic isolated from Streptomyces aureus, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][6][7][8]

-

Azinomycin A and B: These antitumor antibiotics are active against a range of bacteria and function by alkylating DNA through the opening of their aziridine rings.[1][7]

-

Ficellomycin: Produced by Streptomyces ficellus, this alkaloid antibiotic demonstrates efficacy against Gram-positive bacteria.[5]

The existence of these natural products underscores the evolutionary selection of the aziridine-2-carboxylic acid motif for biological interactions and provides a powerful starting point for the design of new therapeutic agents.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively studied biological activity of aziridine-2-carboxylic acid derivatives is their potential as anticancer agents.[9][10] Their mechanism of action in this context is often attributed to their ability to alkylate DNA, leading to interstrand cross-linking, inhibition of DNA replication, and ultimately, apoptosis.[4]

Promising Derivatives and Their Cytotoxic Profiles

Several studies have reported on synthetic aziridine-2-carboxylic acid derivatives with significant anticancer activity across various cell lines.

| Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Derivative 348 | Prostate (PC3), Cervix (HeLa) | 23.55 µM (PC3), 25.88 µM (HeLa) | [1][9] |

| Trifluoromethyl-aziridine derivative 350 | Drug-sensitive acute lymphocytic leukemia (CCRF-CEM), Multidrug-resistant leukemia (CEM/ADR5000) | 25.45 µM (CCRF-CEM), 24.08 µM (CEM/ADR5000) | [1][9] |

| Derivative 351 | Various breast cancer cell lines | 1.47 µM | [1][9] |

| Aziridine β-D-galactopyranoside derivatives | Various malignant cells | Selectively cytotoxic compared to normal cells | [1][9] |

| Aziridine phosphine oxide 5 | HeLa, Ishikawa | 6.4 µM (HeLa), 4.6 µM (Ishikawa) | [11] |

| Aziridine phosphine oxide 7 | HeLa, Ishikawa | 7.1 µM (HeLa), 10.5 µM (Ishikawa) | [11] |

Mechanism of Action: Beyond DNA Alkylation

While DNA alkylation is a primary mechanism, recent research has unveiled other cellular targets for these derivatives.

A series of sulphonamides of aziridine-2-carboxylic acid esters and amides have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI), an enzyme involved in protein folding and cellular stress responses.[3][12][13][14] These compounds exhibit inhibitory properties in the low micromolar to low nanomolar range against PDIA1, with weaker effects on PDIA3.[3][12][13][14] Nuclear Magnetic Resonance (NMR) studies have revealed that these inhibitors form covalent bonds with cysteine residues (C53 and C56) in the active site of PDIA1.[3][12][13] This inhibition of PDI has been linked to both anticancer and anti-thrombotic activities.[3][12][13]

Caption: Covalent inhibition of PDIA1 by aziridine derivatives.

Trifluoromethyl-aziridine derivatives have been reported as selective inhibitors of the β5 subunit of the proteasome.[1][9] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy.

Antimicrobial Activity: A Renewed Focus

The discovery of azirinomycin spurred interest in aziridine-2-carboxylic acid derivatives as antimicrobial agents.[5][6][7][8] This class of compounds has demonstrated activity against a range of bacterial and fungal pathogens.

Spectrum of Activity

-

Gram-Positive Bacteria: Many natural and synthetic aziridine derivatives show potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.[4][5][7]

-

Gram-Negative Bacteria: While generally more effective against Gram-positive strains, some derivatives also exhibit activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[4][7]

-

ESKAPE Pathogens: Recently, non-natural 2H-azirine-2-carboxylic acids have shown promising antibacterial activity against ESKAPE pathogens, which are a group of bacteria with high rates of antibiotic resistance.[6][15]

Structure-Activity Relationship for Antimicrobial Action

Studies have indicated that the presence of a free carboxyl group is often important for the antimicrobial activity of azirine derivatives.[6][16] Esterification of the carboxylic acid can lead to a significant reduction in activity.[6][16]

Enzyme Inhibition: A Versatile Pharmacophore

The electrophilic nature of the aziridine ring makes it an ideal "warhead" for the design of irreversible enzyme inhibitors.

Cysteine Protease Inhibition

The three-membered ring of aziridine-2-carboxylic acid is highly susceptible to nucleophilic attack by the thiol group of cysteine residues, making it a valuable scaffold for designing specific irreversible inhibitors of cysteine proteases.[17][18] Papain, a well-characterized cysteine protease, is effectively inactivated by aziridine-2-carboxylic acid.[17][18] The reactivity of the aziridine moiety in this context is significantly higher than that of other common Michael acceptors or alkylating agents.[17][18]

Caption: Mechanism of cysteine protease inactivation.

Experimental Protocols

General Synthesis of N-Aryl/Alkyl-sulfonyl-aziridine-2-carboxylic Acid Derivatives

This protocol is adapted from the synthesis of sulphonamide derivatives of aziridine-2-carboxylic acid.[3][14]

Materials:

-

Appropriate aziridine-2-carboxylic acid ester or amide

-

Aromatic or aliphatic sulfonyl chloride

-

Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (or other suitable solvent system)

Procedure:

-

Dissolve the aziridine-2-carboxylic acid derivative (1.1 mmol) and K₂CO₃ (2 mmol) in a mixture of CHCl₃ (1 ml) and water (1 ml).

-

To this stirred solution, add the sulfonyl chloride (1 mmol).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After the reaction is complete (monitored by TLC), extract the product with CHCl₃.

-

Dry the combined organic layers over MgSO₄ or Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., petroleum ether/ethyl acetate) to afford the desired N-sulfonyl-aziridine-2-carboxylic acid derivative.

Characterization:

-

Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the aziridine ring can be confirmed by the characteristic proton resonances in the ¹H NMR spectrum.[3][14]

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes a common method for evaluating the anticancer activity of compounds in cell culture.[3]

Materials:

-

Human cancer cell lines (e.g., HT-29, CaCo-2)

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Remove the unbound dye by washing the plates with 1% acetic acid.

-

Allow the plates to air dry completely.

-

Solubilize the bound SRB dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Aziridine-2-carboxylic acid and its derivatives represent a rich and versatile source of biologically active molecules. Their inherent reactivity, coupled with the potential for synthetic modification, makes them attractive candidates for the development of novel therapeutics. The diverse range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, highlights the broad applicability of this chemical scaffold.

Future research in this area will likely focus on:

-

The design and synthesis of more selective and potent derivatives through a deeper understanding of structure-activity relationships.

-

The exploration of novel biological targets for these compounds.

-

The development of drug delivery systems to enhance the therapeutic index and minimize off-target toxicity.

-

The investigation of combination therapies where aziridine-2-carboxylic acid derivatives can synergize with existing drugs.

The continued exploration of the chemical space around the aziridine-2-carboxylic acid core holds immense promise for the discovery of next-generation medicines to address unmet medical needs.

References

-

ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Retrieved from [Link]

-

Ielo, L., & Dank, C. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(23), 4767–4796. [Link]

-

Kalme, Z., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2158187. [Link]

-

Kalme, Z., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PubMed. [Link]

-

Sakharov, P. A., et al. (2019). Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. RSC Advances, 9(65), 37865–37871. [Link]

-

Szymański, S., et al. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 22(12), 2243. [Link]

-

Moroder, L., et al. (1992). Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors. FEBS Letters, 299(1), 51–53. [Link]

-

Moroder, L., et al. (1992). Aziridine-2-carboxylic acid A reactive amino acid unit for a new class of cysteine proteinase inhibitors. Scilit. [Link]

-

Zwanenburg, B. (1989). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]

-

ResearchGate. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Retrieved from [Link]

-

Sakharov, P. A., et al. (2019). Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. PubMed Central. [Link]

-

ResearchGate. (2019). (PDF) Non-natural 2 H -azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity. Retrieved from [Link]

-

Belyakov, S., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5565. [Link]

-

Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Retrieved from [Link]

-

Calderón-Montaño, J. M., et al. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 25(21), 5183. [Link]

-

Szymański, S., et al. (2017). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. PubMed Central. [Link]

-

Kuzmič, S., et al. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261–270. [Link]

-

Taylor & Francis Online. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Retrieved from [Link]

-

SKBU Journals. (2022). Synthesis of Biologically active 2H-azirines-A review. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2014). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. Retrieved from [Link]

-

ResearchGate. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Retrieved from [Link]

-

MDPI. (2024). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity of aziridine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Aziridine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof.

Sources

- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea [mdpi.com]

- 6. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journal.skbu.ac.in [journal.skbu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

Chiral Aziridine-2-Carboxylate Building Blocks: A Strategic Toolkit for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aziridine-2-carboxylates represent a class of exceptionally versatile building blocks in medicinal chemistry. Their inherent ring strain, coupled with the stereochemical information encoded within their structure, makes them powerful intermediates for the synthesis of complex, nitrogen-containing bioactive molecules.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these synthons in drug discovery programs. We will delve into the causality behind various synthetic choices, provide validated experimental protocols, and illustrate how the unique reactivity of the aziridine ring can be harnessed to access novel chemical matter, including diverse α- and β-amino acid derivatives.

Introduction: The Power of the Strained Ring

Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds whose high ring strain (approx. 27 kcal/mol) makes them susceptible to predictable and highly stereoselective ring-opening reactions.[4][5] When a carboxylate group is installed at the C2 position in a stereochemically defined manner, the resulting chiral aziridine-2-carboxylate becomes a compact, yet powerful, building block. It uniquely combines the functionalities of both α- and β-amino acid precursors within a single, constrained scaffold.[4][6]

The strategic incorporation of aziridine moieties is a validated approach in drug design. Several potent therapeutic agents, such as the anticancer drugs Mitomycin C and Thiotepa, feature an aziridine ring that acts as a potent alkylating agent for biological nucleophiles like DNA.[7][8][9][10] Beyond direct use as a pharmacophore, these building blocks provide a reliable entry into chiral amines, amino alcohols, and other nitrogenous frameworks that are ubiquitous in pharmaceuticals.[11] This guide will equip the modern medicinal chemist with the foundational knowledge to effectively utilize these high-value intermediates.

Core Methodologies for Asymmetric Synthesis

The generation of enantiomerically pure aziridine-2-carboxylates is the critical first step. The choice of synthetic route is dictated by factors such as substrate scope, scalability, and desired stereochemical outcome.

The Gabriel-Cromwell Reaction

This classical approach involves the reaction of a dibromo-ester with a primary amine.[12][13] The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular nucleophilic substitution to form the aziridine ring. The use of chiral amines derived from the chiral pool allows for the diastereoselective synthesis of N-substituted aziridines.

Causality in Protocol: The choice of a non-nucleophilic base like triethylamine or DBU is crucial to prevent undesired side reactions. DBU has been shown to improve yields and reduce reaction times compared to triethylamine.[13] The initial bromination of the α,β-unsaturated ester must be performed carefully to ensure high yields of the dibromo starting material.[12]

Protocol: Diastereoselective Synthesis of an N-Benzyl this compound

-

Bromination: Dissolve ethyl acrylate (1.0 eq) in pentane. Cool the solution to 0°C. Add a solution of bromine (1.5 eq) in CCl₄ dropwise over 30 minutes. Stir for an additional hour at 0°C. Remove the solvent under reduced pressure to obtain the crude dibromo ester, which is used directly in the next step.

-

Aziridination: Dissolve the crude dibromo ester (1.0 eq) in acetonitrile. Add (R)-(+)-α-methylbenzylamine (1.1 eq) followed by DBU (2.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting diastereomers by flash column chromatography on silica gel to yield the desired chiral this compound.

Aza-Michael Initiated Ring Closure (Aza-MIRC)

A highly effective strategy for creating N-activated aziridines involves the conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by in-situ cyclization. Using nosyloxycarbamates as nitrogen sources under basic conditions allows for a Michael-Initiated Ring Closure (MIRC) that proceeds in a stepwise manner.[14]

Causality in Protocol: The reaction conditions can be tuned to isolate either the Michael addition product or the final aziridine.[14] Lower temperatures (-40°C) and sterically hindered amines favor the formation of the linear β-amino ester, confirming the stepwise mechanism. Using a strong, non-nucleophilic base like sodium hydride (NaH) at slightly warmer temperatures (0°C to RT) facilitates the subsequent intramolecular S_N2 cyclization to furnish the aziridine.[14]

Catalytic Asymmetric Aziridination

The most elegant approach involves the direct, enantioselective aziridination of achiral precursors using a chiral catalyst. This can be achieved through two main pathways: the reaction of an imine with a diazo compound or the direct aziridination of an alkene.

-

From Imines and Diazo Compounds: Chiral Lewis acids, such as those derived from VAPOL or VANOL ligands complexed with boranes, have proven highly effective in catalyzing the reaction between N-substituted imines and ethyl diazoacetate (EDA).[15][16] This method typically yields cis-aziridines with high diastereoselectivity and excellent enantioselectivity.[15] The Lewis acid activates the imine towards nucleophilic attack by the diazo compound.[15]

-

From Alkenes: The direct aziridination of alkenes, particularly unactivated terminal alkenes, has been a significant challenge. Recent advances using planar chiral rhodium indenyl catalysts have enabled the highly enantioselective aziridination of a broad range of unactivated alkenes, providing direct access to valuable N-H or N-protected aziridines.[11]

Workflow: Catalytic Asymmetric Aziridination

Caption: General workflow for catalytic asymmetric aziridination.

Comparison of Synthetic Methods

| Method | Precursors | Key Features | Typical Yields | Typical Stereoselectivity |

| Gabriel-Cromwell | α,β-Dibromoesters, Chiral Amines | Diastereoselective, Relies on chiral pool | 60-95% | Good to Excellent Diastereoselectivity |

| Aza-MIRC | α,β-Unsaturated Esters, NsONHCO₂R | Access to N-activated aziridines, Tunable conditions | 70-98% | High Diastereoselectivity |

| Catalytic (Imine) | Imines, Diazoacetates | Direct enantioselective route, High cis-selectivity | 70-95% | >95% ee, >20:1 dr (cis)[15][16] |

| Catalytic (Alkene) | Alkenes, Nitrene Precursors | Powerful for unactivated alkenes, Broad scope | 60-90% | Up to 99% ee[11] |

The Gatekeeper: N-Protecting Groups and Their Influence

The substituent on the aziridine nitrogen is not merely a placeholder; it dictates the ring's stability and electrophilicity.[17] The choice of this group is a critical strategic decision.

-

Activating Groups (EWGs): Electron-withdrawing groups such as tosyl (Ts), nosyl (Ns), Boc, and Cbz significantly increase the electrophilicity of the aziridine carbons.[4][17][18] This "activation" makes the ring highly susceptible to opening by a wide range of even weak nucleophiles.[18][19]

-

Non-Activating Groups: N-H, N-alkyl, or N-aryl aziridines are comparatively inert and require harsh conditions or protonation (acid catalysis) to undergo ring-opening.[18][20] While more stable, their synthetic utility is sometimes limited without a separate activation step.[20]

Deprotection Strategies & Challenges

Removing the N-protecting group can be challenging due to the ring's sensitivity.[21] Harsh acidic or basic conditions required for deprotection can trigger premature and undesired ring-opening by solvent molecules or counter-ions.[21]

| Protecting Group | Common Deprotection Reagents | Potential Challenges |

| Tosyl (Ts) | SmI₂, Mg/MeOH, Na/naphthalene | Harsh reductive conditions can be functionally limiting.[22] |

| Boc | Trifluoroacetic Acid (TFA), HCl | Strong acids can readily catalyze nucleophilic ring-opening.[21] |

| Cbz | H₂/Pd-C (Hydrogenolysis) | Catalyst poisoning, incompatible with reducible groups. |